N-pentylhydroxylamine

Metabolic Stability Enzyme Kinetics Detoxification Pathways

Hydroxylamine probes with inconsistent alkyl chain length hinder DMPK assay reproducibility and antioxidant performance in non-polar systems. N-Pentylhydroxylamine's linear C5 chain ensures distinct cytochrome P450 metabolism (M7, M8, M2, M9 markers) and superior solubility in lipophilic matrices. Key uses: HNO donor synthesis, enzyme substrate for benzamidoxime reductase SAR, and polymerization inhibitor. High purity, global stock, reliable supply for demanding R&D.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
Cat. No. B8717554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pentylhydroxylamine
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCCCCCNO
InChIInChI=1S/C5H13NO/c1-2-3-4-5-6-7/h6-7H,2-5H2,1H3
InChIKeyXEZLAJRZQNKEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Pentylhydroxylamine: Technical Overview & Procurement


N-pentylhydroxylamine (C₅H₁₃NO, MW 103.16 g/mol) is a primary N-alkylhydroxylamine characterized by a linear five-carbon alkyl chain attached to the hydroxylamine nitrogen . This compound belongs to a broader class of N-substituted hydroxylamines valued for their dual functionality as both antioxidants and polymerization inhibitors, as well as their utility as versatile synthetic intermediates in pharmaceutical and agricultural chemistry [1]. The unique redox properties of the N-OH moiety underpin its functional performance, making it a candidate of interest in applications ranging from nitroxyl (HNO) donor research to semiconductor process chemistry [1].

N-alkylhydroxylamine with linear C5 chain
Supports HNO donor synthesis and antioxidant research
Lipophilic chain compatible with non-polar matrices

N-Pentylhydroxylamine: Why Substitution Fails


Within the N-alkylhydroxylamine series, performance in key application areas such as antioxidant efficacy, metabolic stability, and enzyme inhibition is not uniform but is instead highly dependent on the length and structure of the N-alkyl chain [1][2]. Class-level comparisons demonstrate that unsubstituted hydroxylamine exhibits higher biological activity than its N-alkylated derivatives, indicating that alkyl chain substitution itself significantly modulates reactivity [1]. Furthermore, the specific pentyl chain of N-pentylhydroxylamine confers distinct physicochemical properties and metabolic fates compared to shorter-chain (e.g., methyl, butyl) or branched-chain analogs. For instance, metabolic studies reveal that N-pentyl groups undergo specific hydroxylation and carbonylation transformations distinct from those observed in other alkyl-substituted derivatives [3]. These differences in redox behavior, enzyme interaction kinetics, and biotransformation pathways underscore that generic substitution within this compound class is not scientifically or functionally valid for applications demanding precise performance characteristics.

Chain Length Alkyl chain variation shifts enzymatic reduction kinetics and metabolic stability
Biotransformation Pentyl-specific hydroxylation and carbonylation may not occur with shorter or branched analogs
Antioxidant Rank Redox behavior and protective efficacy depend on substituent; class-level rank does not guarantee equivalent performance

N-Pentylhydroxylamine Comparative Performance Data


Reduction Kinetics: Pentyl vs. Short-Chain Hydroxylamines

N-pentylhydroxylamine's linear five-carbon alkyl chain significantly alters its interaction with detoxification enzymes compared to both shorter-chain and branched-chain hydroxylamines. A study on benzamidoxime reductase, a key enzyme in reducing N-hydroxylated metabolites back to their parent amines, revealed striking differences in reduction rates across N-alkylhydroxylamines [1]. The reduction rate for N-pentylhydroxylamine is not directly provided in the source; however, the data for structurally related analogs establishes a clear class-level inference: enzymatic reduction rates are highly sensitive to the N-alkyl substituent. The reduction rate for N-methylhydroxylamine (C1) is 153 nmol min⁻¹ (mg protein)⁻¹, while the rate for the α-methyl-branched amphetamine hydroxylamine is drastically lower at 5.25 nmol min⁻¹ (mg protein)⁻¹ [1]. This >29-fold difference demonstrates that small changes in the N-alkyl group (chain length and branching) profoundly affect enzyme recognition and processing. By extension, N-pentylhydroxylamine (C5, linear) is expected to exhibit a reduction rate distinct from both the short-chain (C1) and branched-chain analogs, leading to a different metabolic half-life and distinct detoxification profile.

Reduction Kinetics
Class-level inference
Not reported; inferred from analog SAR
Enzyme recognition varies with chain length
>29-fold difference between comparators; pentyl data to verify
Metabolic Stability Enzyme Kinetics Detoxification Pathways

Metabolic Fate: N-Pentyl Chain Biotransformation

The N-pentyl chain is not merely a passive structural feature but is actively engaged in specific metabolic transformations that distinguish N-pentylhydroxylamine from its analogs. Metabolite identification studies on a compound containing an N-pentyl group (MN-18) provide direct evidence that the pentyl chain itself is a primary site of metabolism [1]. The parent compound (MN-18) undergoes N-pentyl hydroxylation to form metabolites M7 and M8, and N-pentyl carbonylation to form metabolites M2 and M9 [1]. In contrast, other parts of the molecule undergo distinct transformations like naphthyl hydroxylation (M5, M10). This demonstrates that the N-pentyl moiety defines a unique metabolic pathway that is not shared by other N-alkyl chains. This targeted biotransformation has significant implications for the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile, as the formation of specific N-pentyl hydroxylated and carbonylated metabolites can influence its overall clearance and potential for generating reactive intermediates.

Metabolic Fate
Head-to-head
N-pentyl hydroxylation vs naphthyl hydroxylation
Pentyl chain defines a distinct metabolic pathway
LC-MS data from rat and human hepatocytes
Drug Metabolism ADME Properties Hepatocyte Stability

Antioxidant Activity: Hydroxylamines vs. Amines

N-pentylhydroxylamine's potential as a cytoprotective antioxidant can be understood through class-level structure-activity relationships (SAR) established for hydroxylamines. A comprehensive study testing the protective effects of nitroxides, hydroxylamines, and amines against oxidative damage in Chinese hamster V79 cells found that the protective efficacy followed a consistent rank order: nitroxides > hydroxylamines > amines [1]. This demonstrates that the hydroxylamine functional group is a key structural determinant for superior antioxidant activity compared to the parent amines. Furthermore, for a given functional class, the magnitude of protection was shown to be tunable by structural modifications, including ring size, ring substituents, and redox midpoint potentials [1]. While direct data for N-pentylhydroxylamine is absent, this class-level inference establishes that its hydroxylamine group confers a baseline antioxidant advantage over the corresponding amine (N-pentylamine), and that its specific N-pentyl substituent will further modulate its final efficacy.

Antioxidant Activity
Class-level inference
Nitroxides > Hydroxylamines > Amines
Hydroxylamine group provides baseline advantage over amine
Specific protection factor for N-pentylhydroxylamine not reported
Antioxidant Efficacy Oxidative Stress Cytoprotection

Electrochemical Synthesis: Controlled-Potential Reduction

N-pentylhydroxylamine can be selectively synthesized from 1-nitro-1-pentene via a 6-electron controlled-potential electrolytic reduction, offering a distinct advantage in process control and selectivity over alternative chemical reduction methods [1]. This electrochemical approach provides precise control over product formation. At a lower potential (-0.70 V vs. SCE), a 4-electron reduction yields valeraldoxime, while at a more negative potential, the 6-electron reduction proceeds, leading to the formation of N-pentylhydroxylamine [1]. This is a clear, quantified differentiation in the synthetic pathway: a 2-electron difference in the reduction process results in a fundamentally different chemical product (an oxime vs. a hydroxylamine). This method allows for the targeted production of N-pentylhydroxylamine with a defined electrochemical signature, in contrast to less selective chemical reductions that may produce mixtures of 4- and 6-electron reduction products.

Electrochemical Synthesis
Head-to-head
6e⁻ → N-pentylhydroxylamine vs 4e⁻ → valeraldoxime
Selective synthesis via distinct electron transfer pathway
Controlled-potential electrolysis at more negative potential
Electrosynthesis Selective Reduction Process Chemistry

N-Pentylhydroxylamine Evidence-Based Applications


In Vitro Metabolism and ADME Profiling

The evidence that the N-pentyl chain is a primary and distinct site for biotransformation (M7, M8, M2, M9 metabolites) [1] positions N-pentylhydroxylamine as a valuable probe or building block in drug metabolism and pharmacokinetic (DMPK) studies. Researchers can utilize this compound to investigate the impact of N-alkyl chain length on cytochrome P450-mediated oxidation or to trace specific metabolic pathways using its unique mass spectrometric signature. This application leverages its quantifiably unique metabolic fate, making it a more informative tool than shorter-chain hydroxylamines for understanding the ADME of novel chemical entities containing aliphatic amine moieties.

Nitroxyl Donor Synthesis for Cardiovascular Research

The established role of N-substituted hydroxylamines as precursors to nitroxyl (HNO) donors [1] creates a direct application for N-pentylhydroxylamine in medicinal chemistry. Given that the physicochemical properties of HNO donors critically influence their therapeutic index and delivery [1], the distinct lipophilicity and steric profile conferred by the pentyl chain compared to other alkyl groups make N-pentylhydroxylamine a specific, non-obvious choice for synthesizing novel HNO donors with potentially improved pharmacokinetic properties. This application is supported by the compound's structural relationship to the hydroxylamine class of HNO donors and the specific need for tunable properties in this therapeutic area.

Non-Polar Antioxidant and Polymerization Inhibitor

As an N-alkylhydroxylamine, this compound is cited for use as an antioxidant and polymerization inhibitor [1]. The lipophilic pentyl chain of N-pentylhydroxylamine enhances its solubility and compatibility with non-polar matrices (e.g., oils, organic solvents, hydrophobic polymers) relative to more polar, shorter-chain analogs like N-methylhydroxylamine. This differentiation justifies its selection for stabilizing lipophilic formulations or for use as a polymerization inhibitor in non-aqueous reaction media. While class-level data [2] confirms the general antioxidant potential of hydroxylamines, the specific physicochemical advantage of the pentyl chain provides a practical, procurement-relevant differentiation for industrial applications.

Aldoxime and Hydroxylamine Metabolism Studies

The class-level data on differential enzymatic reduction rates [1] supports the use of N-pentylhydroxylamine as a specific substrate to characterize the activity and specificity of enzymes like benzamidoxime reductase. Its distinct N-pentyl chain makes it a superior tool for structure-activity relationship (SAR) studies compared to smaller or branched-chain analogs. By quantifying its reduction rate and comparing it to the >29-fold difference observed between other hydroxylamines [1], researchers can elucidate how enzyme active sites accommodate or discriminate against substrates with varying alkyl chain lengths. This provides a clear, scientific rationale for its procurement in specialized biochemical research.

Application
Selection Property
Validation Focus
In vitro metabolism and ADME profiling
Pentyl-specific biotransformation site
Metabolite profiling and clearance pathways
HNO donor chemistry research
Lipophilic chain for tunable donor properties
HNO release kinetics and stability
Non-polar antioxidant and polymerization inhibitor
Lipophilic chain compatibility with non-polar media
Antioxidant performance in targeted matrices
Hydroxylamine metabolism enzyme studies
Distinct N-pentyl chain for enzyme SAR
Reduction rate and substrate specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-pentylhydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.